An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)piperazine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)piperazine hydrochloride is a versatile chemical compound widely utilized in pharmaceutical research and development.[1] Structurally, it is a piperazine derivative with a bromophenyl group attached to one of the nitrogen atoms. This compound serves as a critical intermediate and building block in the synthesis of a variety of bioactive molecules and advanced materials.[1] Notably, it is a key precursor for neuromodulatory drugs, including antidepressants and antipsychotics such as aripiprazole, primarily due to the role of phenylpiperazine moieties in interacting with serotonin receptors.[1][2][3] Its favorable stability and solubility profiles make it a preferred reagent for researchers.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows illustrating its synthetic importance.
Physicochemical Properties
The fundamental physicochemical characteristics of 1-(4-Bromophenyl)piperazine and its hydrochloride salt are summarized below. These properties are crucial for its application in synthesis, formulation, and biological studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂ · HCl | [1][4][5] |
| Molecular Weight | 277.59 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1][3][6] |
| Melting Point | 91-95 °C (for free base) | [7][8][9] |
| Boiling Point | 353.3 ± 27.0 °C (Predicted, for free base) | [7][8] |
| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/ml.[4] Less soluble in water and more soluble in organic solvents.[7] | [4][7] |
| pKa | 8.88 ± 0.10 (Predicted, for free base) | [7][8][10] |
| UV λmax | 252 nm | [4] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen) | [6][7][8][9][10] |
Key Applications and Synthetic Role
1-(4-Bromophenyl)piperazine hydrochloride is primarily valued for its role as a synthetic intermediate. Its structure is a common scaffold in drugs targeting the central nervous system.
Caption: Synthetic pathway and applications of 1-(4-Bromophenyl)piperazine HCl.
Experimental Protocols
The determination of the physicochemical properties of 1-(4-Bromophenyl)piperazine hydrochloride relies on standard analytical techniques. Detailed methodologies for key experiments are provided below.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. This method uses a capillary-based apparatus to determine this range.
Methodology:
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Sample Preparation: Ensure the 1-(4-Bromophenyl)piperazine hydrochloride sample is completely dry and finely powdered.[11] Load a small amount of the powder into a glass capillary tube, sealed at one end, to a height of 1-2 cm by tapping the sealed end on a hard surface.[12][13]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[12]
-
Measurement:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point quickly.
-
Approximately 15°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12]
-
Record the temperature (T1) at which the first drop of liquid appears.[12]
-
Record the temperature (T2) at which the entire solid mass has turned into a clear liquid.[13]
-
-
Reporting: The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
Methodology (Solid Sample):
-
Background Spectrum: Run a background scan without any sample present to account for atmospheric CO₂ and water vapor, as well as instrument optics.
-
Sample Preparation:
-
Place a small amount of the powdered 1-(4-Bromophenyl)piperazine hydrochloride onto the crystal surface of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the clamp to ensure firm contact between the sample and the crystal.
-
-
Sample Analysis:
-
Initiate the sample scan. The instrument directs an IR beam into the sample and measures the transmitted energy.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 45-100) are accumulated to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final absorbance or transmittance spectrum. The background spectrum is automatically subtracted.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., ethanol) after analysis to prevent cross-contamination.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules. For this compound, ¹H and ¹³C NMR are most relevant.[15]
Methodology (¹H NMR):
-
Sample Preparation:
-
Dissolve 5-25 mg of 1-(4-Bromophenyl)piperazine hydrochloride in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a small vial.[16][17] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[16][18][19]
-
Transfer the solution to a clean, dry NMR tube.
-
If required, add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[19]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument "locks" onto the deuterium signal from the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
A series of radiofrequency pulses are applied to the sample.
-
The instrument records the resulting signal (Free Induction Decay or FID) as the nuclei relax back to their ground state.[18]
-
-
Data Processing: The FID is converted into a spectrum (intensity vs. chemical shift in ppm) via a Fourier transform. The spectrum is then phased and baseline-corrected. The integral of each peak, which corresponds to the relative number of protons, is calculated.[18]
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[20] It is used to determine the molecular weight and elemental composition of a compound.
Methodology (LC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of 1-(4-Bromophenyl)piperazine hydrochloride in a suitable solvent compatible with liquid chromatography (LC) and the chosen ionization source (e.g., methanol or acetonitrile).
-
The goal is to create a clean sample, removing interfering substances from the matrix to improve sensitivity.[21][22]
-
-
Chromatographic Separation (LC):
-
Inject the sample into an LC system. The compound is separated from impurities on a chromatographic column before entering the mass spectrometer. This step is crucial for analyzing complex mixtures.[20]
-
-
Ionization:
-
As the compound elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this type of molecule.[20] ESI generates charged molecules with minimal fragmentation.
-
-
Mass Analysis:
-
The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions according to their m/z ratio.
-
-
Detection and Spectrum Generation:
-
A detector records the abundance of ions at each m/z value. This information is compiled to generate a mass spectrum. For 1-(4-Bromophenyl)piperazine, the spectrum would show a characteristic isotopic pattern due to the presence of the bromine atom. A high-resolution instrument can provide an accurate mass measurement, which helps confirm the elemental formula.[23]
-
Conclusion
1-(4-Bromophenyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry and materials science. Its well-defined physicochemical properties, including its molecular weight, melting point, and solubility, are fundamental to its use as a synthetic intermediate. The standard analytical protocols outlined in this guide—for melting point determination, FT-IR, NMR, and mass spectrometry—provide the necessary framework for researchers to verify the identity, purity, and structure of this important building block, ensuring its effective application in the development of novel pharmaceuticals and other advanced materials.
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